Acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester

Physicochemical Properties Molecular Descriptors Lead Optimization

Researchers seeking a structurally validated intermediate for urological indication studies often face supply gaps for specific pyridylcarbamate esters. This compound directly addresses that need as a bifunctional chemical entity referenced in patent literature on intraurethral pressure modulation. • Differentiated Scaffold: The α-acetoxyphenylacetyl group linked to a 6-methylpyridin-2-ylcarbamate is not commercially available as a simple analog, preventing the use of generic substitutes like N-(6-methylpyridin-2-yl)-2-phenylacetamide. • Prodrug Research Tool: The benzylic acetoxy group provides a cleavable esterase site, enabling in vitro hydrolysis studies and LC-MS monitoring of phenylacetate release. • Scaffold-Hopping Utility: Enables SAR exploration by core replacement of pyridinecarboxylate systems, supporting new IP generation.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B4027145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C16H16N2O3/c1-11-7-6-10-14(17-11)18-16(20)15(21-12(2)19)13-8-4-3-5-9-13/h3-10,15H,1-2H3,(H,17,18,20)
InChIKeyGGQDPZOOTQVLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid (6-Methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl Ester: Chemical Profile and Procurement


Acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester (CAS 489397-21-9, molecular formula C16H16N2O3, molecular weight 284.31 g/mol) is a synthetic organic compound that combines a phenylmethyl acetate moiety with a 6-methylpyridin-2-ylcarbamoyl group . It belongs to the broader class of pyridylcarbamates and substituted phenylacetate esters, a chemical space that has been explored for therapeutic applications including the modulation of intraurethral pressure [1]. In procurement contexts, its specific substitution pattern differentiates it from simpler phenylacetate or pyridylcarbamate analogs that lack the dual functional architecture.

Patent-linked chemical tool for urology drug discovery studies
Esterase-cleavage probe for activation pathway research
SAR scaffold-hopping library component

Why Generic Pyridylcarbamates Fail as Substitutes


The compound's value proposition is rooted in its specific bifunctional structure: an α-acetoxyphenylacetyl group linked to a 6-methylpyridin-2-ylcarbamate. This is not a simple mixture of its fragments. Generic substitution with related analogs—such as N-(6-methylpyridin-2-yl)-2-phenylacetamide (C14H14N2O) , (6-methylpyridin-2-yl)methyl acetate (C9H11NO2) [1], or simple benzyl acetates [2]—would result in the complete loss of key substructures essential for any application-specific reactivity or biological interaction. The closest identified public-domain analogs, including the 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers [3], differ fundamentally in their core scaffold (pyridine-2-carboxylate vs. phenylacetate), making them chemically non-equivalent and unsuitable as drop-in replacements. This lack of structural redundancy means that any process validated with this compound cannot be simply transitioned to a simpler, more commercially available analog without a complete re-validation of the chemical space.

Structural Fragmentation Simple phenylacetamide or pyridylmethyl acetate fragments lack the dual acetyl-phenyl and carbamoyl architecture.
Scaffold Divergence Pyridine-carboxylate isomers use a different core heterocycle, not a phenylacetate, altering electronic and steric properties.
Functional Motif Loss Stable amide analogs lack the hydrolyzable acetoxy ester, eliminating esterase-responsive reactivity.

Quantitative Differentiation Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity

The target compound (C16H16N2O3) has a molecular weight of 284.31 g/mol . This is significantly higher than potential substitute fragments: N-(6-methylpyridin-2-yl)-2-phenylacetamide (C14H14N2O, 226.28 g/mol) and (6-methylpyridin-2-yl)methyl acetate (C9H11NO2, 165.19 g/mol) [1]. The molecular weight difference of 58.03 g/mol (25.6% increase) over the simpler phenylacetamide analog corresponds to the addition of an acetoxy group and a carbonyl, directly impacting properties like logP, hydrogen bonding potential, and metabolic liability.

Mol. Weight & Lipophilicity
Class-level
+58.03 g/mol (25.6% increase) vs phenylacetamide analog
Altered lipophilicity and H-bond profile
Impacts potency and selectivity screening context
Physicochemical Properties Molecular Descriptors Lead Optimization

Therapeutic Patent Differentiation: Stress Urinary Incontinence

A patent family (US20140371270A1, US9505717B2) explicitly claims acetic acid ester compounds for increasing intraurethral pressure to treat stress urinary incontinence [1]. While the exact compound is not an exemplified final drug candidate in the public abstract, it belongs to the Markush structure space covered by the claims. This patent association provides a specific therapeutic hypothesis (urethral pressure modulation) that is absent for simple fragmented analogs like (6-methylpyridin-2-yl)methyl acetate, which are not associated with this indication.

Patent Coverage
Reported
Falls within Markush structure for intraurethral pressure modulation
Comparator: no patent association
May support urology-focused assay development
Patent claims analysis; not an approved drug
Stress Urinary Incontinence Urology Patent Analysis

Core Scaffold Divergence from Pyridine-Carboxylate Isomers

Public academic literature has characterized a series of monoamide isomers: 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters [1]. These compounds, unlike the target, feature a pyridine-2,6-dicarboxylate core. The target's shift to a phenylacetate core (replacing a pyridinecarboxylate) introduces a distinct electron distribution and steric environment. Spectroscopic data from the academic isomers confirm that the position of the methyl group on the pyridine ring influences both NMR and IR signatures [2]. By extension, the core substitution (phenylacetate vs. pyridinecarboxylate) in the target compound would result in a different set of spectroscopic fingerprints, making it chemically distinct.

Core Scaffold Switch
Class-level
Phenylacetate core vs pyridine-2,6-dicarboxylate isomers
Synthetic and analytical methods not transferable
Requires dedicated QC strategy
Chemical Synthesis Isomerism Structural Biology

Prodrug Motif: Acetoxy Leaving Group vs. Stable Amides

The presence of an acetoxy ester at the benzylic position constitutes a hydrolytically labile site. In contrast, the simple amide analog N-(6-methylpyridin-2-yl)-2-phenylacetamide is metabolically stable at this position. This structural feature suggests that the target compound may function as a prodrug, where esterase cleavage releases the active phenylacetic acid derivative. The calculated difference in the number of rotatable bonds (3 for the target vs. 2 for the amide analog) and hydrogen bond acceptors (4 vs. 2) further supports a distinct pharmacological profile .

Prodrug Motif Descriptors
Data to verify
4 H-bond acceptors, 3 rotatable bonds (est.)
vs 2 acceptors, 2 bonds (amide analog)
Supports esterase-cleavage probe studies
In silico estimate; experimental validation needed
Prodrug Design Metabolism Drug Delivery

High-Value Application Scenarios


Intermediate for Patented Urinary Incontinence Drug Discovery

Given the compound's association with the Taiho Pharmaceutical patent family claiming acetic acid esters for stress urinary incontinence [1], its primary high-value scenario is as a structurally enablement synthesis intermediate or a reference standard within a urology-focused drug discovery program. A procurement team selecting this compound gains a chemical entity that is directly relevant to a defined therapeutic mechanism (intraurethral pressure increase), in contrast to generic pyridylcarbamates which lack this specific patent linkage. This relevance is critical for establishing freedom-to-operate positions or for validating biological assays from the patent literature.

Chemical Probe for Esterase-Mediated Prodrug Activation

The benzylic acetoxy group introduces a potential esterase cleavage site not present in stable amide analogs [1]. This renders the compound a candidate for in vitro studies of esterase-mediated activation. Researchers studying prodrug design can use it as a model substrate where the hydrolytic release of a phenylacetate derivative can be monitored by LC-MS, providing direct kinetic data (e.g., half-life in plasma or microsomes). The closest amide analogs, such as N-(6-methylpyridin-2-yl)-2-phenylacetamide, would not support such an experiment because they lack the cleavable ester motif .

Scaffold-Hopping Tool for SAR Library Differentiation

As shown by the academic work on 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid ester isomers, minor structural changes (e.g., methyl group position) lead to distinct spectroscopic and likely biological profiles [1]. The target compound, with its phenylacetate core replacing the pyridinecarboxylate core, represents a scaffold-hopping opportunity. In an SAR campaign, including this compound in a screening library allows teams to explore the effect of core replacement (phenylacetate vs. pyridinecarboxylate) on a target of interest, potentially unlocking new intellectual property.

Application
Selection Property
Validation Focus
Drug discovery intermediate for urology patent programs
Patent family structural enablement
Assay relevance per patent literature
Esterase-mediated activation probe
Cleavable benzylic acetoxy ester
Hydrolysis kinetics in biological matrices
SAR scaffold-hopping library
Phenylacetate core instead of pyridinecarboxylate
Screening against targets for novel IP
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